molecular formula C14H8Cl2 B1293567 9,10-Dichloroanthracene CAS No. 605-48-1

9,10-Dichloroanthracene

Cat. No. B1293567
CAS RN: 605-48-1
M. Wt: 247.1 g/mol
InChI Key: FKDIWXZNKAZCBY-UHFFFAOYSA-N
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Description

9,10-Dichloroanthracene is a chlorinated derivative of anthracene, a polycyclic aromatic hydrocarbon. It is characterized by the presence of two chlorine atoms attached to the 9th and 10th carbon atoms of the anthracene molecule. This substitution can significantly alter the physical, chemical, and electronic properties of the anthracene core, making it a valuable compound in various applications, including organic semiconductors and luminescent materials.

Synthesis Analysis

The synthesis of 9,10-dichloroanthracene derivatives has been explored in several studies. For instance, 9,10-Dichlorooctafluoroanthracene, a related compound, was synthesized from commercially available tetrafluorophthalic acid through an optimized solution-phase route . This compound serves as a building block for n-type organic semiconductors. Similarly, 9,10-dihydro-9,10-diphenyl-9,10-dipyridiniumanthracene diperchlorate was synthesized through the anodic pyridination of 9,10-diphenylanthracene . These synthetic routes demonstrate the versatility of 9,10-dichloroanthracene derivatives in creating a wide range of functional materials.

Molecular Structure Analysis

The molecular structure of 9,10-dichloroanthracene derivatives has been studied using various techniques, including X-ray crystallography. The crystal structure of 9,9,10,10-tetrachloroanthracene, a closely related compound, reveals a planar anthracene skeleton with approximately D2h symmetry . This planarity and symmetry are crucial for the electronic properties of the molecule, which are important in its applications in electronic devices.

Chemical Reactions Analysis

9,10-Dichloroanthracene derivatives undergo various chemical reactions that are useful in material science. For example, 9,10-Dichlorooctafluoroanthracene reacts with aryl boronic acids and terminal alkynes under palladium-catalyzed cross-coupling conditions to afford di-substituted products . These reactions are pivotal for the development of new organic materials with desirable electronic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 9,10-dichloroanthracene derivatives are influenced by their molecular structure. For instance, the presence of chlorine atoms can enhance the electron-withdrawing capability, which is beneficial for creating n-type semiconductors . The photophysical properties of these derivatives can also be tuned by varying the substituents at the 9,10-positions, as demonstrated by the synthesis of highly fluorescent 9,10-disubstituted-2,3,6,7-tetraphenylanthracenes with emission wavelengths ranging from 410 to 610 nm . Additionally, the multifunctional properties of 9,10-distyrylanthracene derivatives, such as aggregation-induced emission and mechanofluorochromism, highlight the diverse applications of these compounds .

Scientific Research Applications

  • Electronic Spectroscopy

    • Field : Chemical Physics
    • Application : The electronic spectroscopy of 9,10-dichloroanthracene inside helium droplets provides information on both the dopant molecule and the helium environment .
    • Methods : The combined investigation of fluorescence excitation and dispersed emission provides information on dynamic processes in addition to energetic conditions .
    • Results : For vibronic states, the helium induced decay channels dominate over all intramolecular channels that contribute to the gas phase behavior .
  • Light Emitting Applications

    • Field : Optoelectronics
    • Application : 9,10-dichloroanthracene (DiClAn) films have been prepared by hot wall technique onto glass substrate kept at different temperatures under different experimental conditions .
    • Methods : These films have been systematically studied for their structural and optical properties .
    • Results : These films exhibit efficient blue emission in the range 442–458 nm and emission peak intensity shows two fold increase with an increase in substrate temperature from 310 K to 340 K .
  • Electrochemiluminescence

    • Field : Electrochemistry
    • Application : Electrochemiluminescence of 9,10-Dichloroanthracene .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Electrochemiluminescence with Dibromoanthracene

    • Field : Electrochemistry
    • Application : The electrochemiluminescence of 9,10-Dichloroanthracene and 9,10-Dibromoanthracene .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Diels–Alder Reactions

    • Field : Organic Chemistry
    • Application : Sterically more demanding 9,10-diphenyl- or 9,10-diferrocenyl- substituted anthracenes were found to yield exclusively the corresponding A-ring adducts with dimethyl acetylenedicarboxylate .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Electrochemiluminescence with Dibromoanthracene

    • Field : Electrochemistry
    • Application : The electrochemiluminescence of 9,10-Dichloroanthracene and 9,10-Dibromoanthracene .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Diels–Alder Reactions

    • Field : Organic Chemistry
    • Application : Sterically more demanding 9,10-diphenyl- or 9,10-diferrocenyl- substituted anthracenes were found to yield exclusively the corresponding A-ring adducts with dimethyl acetylenedicarboxylate .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .

properties

IUPAC Name

9,10-dichloroanthracene
Source PubChem
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InChI

InChI=1S/C14H8Cl2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDIWXZNKAZCBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2060541
Record name Anthracene, 9,10-dichloro-
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Molecular Weight

247.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Yellowish or gold powder; [Acros Organics MSDS]
Record name 9,10-Dichloroanthracene
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Product Name

9,10-Dichloroanthracene

CAS RN

605-48-1
Record name 9,10-Dichloroanthracene
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Record name Anthracene, 9,10-dichloro-
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Record name 9,10-DICHLOROANTHRACENE
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Record name Anthracene, 9,10-dichloro-
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Record name 9,10-dichloroanthracene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
979
Citations
WK Smothers, MC Meyer, J Saltiel - Journal of the American …, 1983 - ACS Publications
Irradiation of 9, 10-dichloroanthracene (DCA) in the presence of 1, 3-cyclohexadiene (CHD) gives threemajor adducts corresponding to [2+ 2] addition of CHD to the 1, 2-positions of …
Number of citations: 28 pubs.acs.org
A Amirav, M Sonnenschein, J Jortner - Chemical physics, 1984 - Elsevier
In this paper we report on the measurements of the absorption spectra of large van der Waals complexes in planar supersonic jets. The absorption spectra and the fluorescence …
Number of citations: 55 www.sciencedirect.com
R Krauss, H Schulz, R Nesper… - … Section B: Structural …, 1979 - scripts.iucr.org
From fluorescence measurements, Kuwano & Kondo (1966) postulated two crystalline forms for 9, 10-dichloroanthracene (hereafter 9, 10-DCA). They determined lattice constants for …
Number of citations: 19 scripts.iucr.org
FJ Lederer, FF Graupner, B Maerz, M Braun, W Zinth - Chemical Physics, 2014 - Elsevier
Excimer formation and dissociation in 9,10-dichloroanthracene is investigated in solution phase (low/high concentration) and monocrystalline state (α/β structure) at room temperature …
Number of citations: 9 www.sciencedirect.com
A Foi, RS Correa, J Ellena, F Doctorovich… - Journal of Molecular …, 2014 - Elsevier
A new polymorph of 9,10-dichloroanthracene (9,10-DCA) namely as γ form, was obtained. The crystal structure of the γ polymorphic system showed an orthorhombic P2 1 2 1 2 1 space …
Number of citations: 10 www.sciencedirect.com
D Pentlehner, A Slenczka - The Journal of Chemical Physics, 2013 - pubs.aip.org
The spectroscopy of molecules doped into superfluid helium droplets provides information on both, the dopant molecule and the helium environment. Electronic spectra of 9, 10-…
Number of citations: 8 pubs.aip.org
WK Smothers, J Saltiel - Journal of the American Chemical …, 1983 - ACS Publications
The photochemistry and fluorescence of the two major photoadducts of 9, 10-dichloroanthracene (DCA) and 1, 3-cyclohexadiene (CHD) are described. The 1, 2-adduct, 1, 2-A ([2T¡+ …
Number of citations: 16 pubs.acs.org
J Trotter - Acta Crystallographica Section C: Crystal Structure …, 1986 - scripts.iucr.org
(IUCr) Refinements of the structures of 9,10-dibromo- and 9,10-dichloroanthracene Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (…
Number of citations: 16 scripts.iucr.org
J Saltiel, R Dabestani, DF Sears Jr… - Journal of the …, 1995 - ACS Publications
Irradiation of 9, 10-dichloroanthracene (DCA) in the presence of 2, 5-dimethyl-2, 4-hexadiene (DMHD) in benzene at 25 C gives a single adduct (Ad) corresponding to [4+ 2] addition of …
Number of citations: 12 pubs.acs.org
A Penner, A Amirav - The Journal of chemical physics, 1993 - pubs.aip.org
Clusters of the form DCA(R 1 R 2 ), where DCA=dichloroanthracene and R 1 , R 2 =Ar, Kr, and Xe were synthesized in a supersonic molecular beam. The mixed clusters were efficiently …
Number of citations: 8 pubs.aip.org

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